N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide
Description
N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide is a complex organic compound that features a pyridine ring substituted with hydroxyethoxy and sulfonamide groups
Properties
IUPAC Name |
N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-10(2)12(19-3)9-21(17,18)15-11-4-5-13(14-8-11)20-7-6-16/h4-5,8,10,12,15-16H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPIRFZPMPTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)NC1=CN=C(C=C1)OCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the hydroxyethoxy group through nucleophilic substitution. The sulfonamide group is then introduced via sulfonation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield pyridine ketones, while reduction of the sulfonamide group may produce corresponding amines .
Scientific Research Applications
N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethoxy and sulfonamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
- 4,6-Bis(2-hydroxyethoxy)-m-phenylenediamine
- 3,5-Dimethoxy-2,6-pyridinediamine
Uniqueness
N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
